2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide
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Overview
Description
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperazine ring, a chlorobenzyl group, and a thiophene moiety. Its unique chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-chlorobenzyl chloride with piperazine to form 2-chlorobenzylpiperazine. This intermediate is then reacted with acetohydrazide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent and its activity against various bacterial strains.
Pharmacology: The compound is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of bacterial cells by interfering with their cell wall synthesis or protein function. The compound’s structure allows it to bind to specific enzymes or receptors, disrupting their normal function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: Known for its antimicrobial and anticancer activities.
2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione: Exhibits significant antiviral activity.
Uniqueness
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide stands out due to its unique combination of a piperazine ring, chlorobenzyl group, and thiophene moiety. This structure imparts specific chemical properties that make it versatile for various applications, particularly in medicinal chemistry and pharmacology .
Properties
Molecular Formula |
C19H23ClN4OS |
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Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H23ClN4OS/c1-15-6-7-17(26-15)12-21-22-19(25)14-24-10-8-23(9-11-24)13-16-4-2-3-5-18(16)20/h2-7,12H,8-11,13-14H2,1H3,(H,22,25)/b21-12+ |
InChI Key |
KMVXSQVZGUDOCU-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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